8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one 8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15960169
InChI: InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3
SMILES:
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol

8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one

CAS No.:

Cat. No.: VC15960169

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one -

Specification

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
IUPAC Name 6-(1-hydroxyethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Standard InChI InChI=1S/C13H15NO2/c1-8(15)11-6-9-2-3-12(16)14-5-4-10(7-11)13(9)14/h6-8,15H,2-5H2,1H3
Standard InChI Key PNDPDHXDKNXINB-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC2=C3C(=C1)CCN3C(=O)CC2)O

Introduction

Chemical Structure and Nomenclature

Core Framework and Substituents

The parent structure of pyrrolo[3,2,1-ij]quinolin-4-one consists of a tricyclic system comprising a benzene ring fused to a pyrrolidone moiety and a partially hydrogenated quinoline scaffold . The IUPAC name 5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one indicates two saturated bonds in the pyrrolidine ring (positions 5–6) and one in the quinoline moiety (position 2) . The 8-(1-hydroxyethyl) substituent introduces a chiral center at the benzylic carbon, creating potential for stereochemical diversity.

The molecular formula of the base structure (C₁₁H₁₁NO) has a calculated molecular weight of 173.21 g/mol . With the addition of the hydroxyethyl group (-C₂H₄OH), the derivative’s formula expands to C₁₃H₁₅NO₂, yielding a theoretical molecular weight of 217.26 g/mol. X-ray crystallographic data for analogous 8-substituted derivatives reveal orthorhombic crystal systems with P2₁2₁2₁ space groups, suggesting similar packing arrangements for this compound .

Stereochemical Considerations

The hydroxyethyl group at position 8 introduces a stereogenic center, necessitating evaluation of enantiomeric effects on biological activity. In related thrombin inhibitors, the (R)-configuration at analogous positions enhances binding affinity by 3–5 fold compared to (S)-enantiomers . Molecular docking studies propose that the hydroxyl group forms hydrogen bonds with Ser214 and Gly216 in factor Xa’s S1 pocket, a critical interaction for anticoagulant activity .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 8-(1-hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is documented, analogous compounds are prepared via multi-step sequences involving:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones to construct the quinolinone core .

  • Hydrazine Linker Incorporation: Reaction of pyrroloquinolinone diones with thiosemicarbazide, followed by cyclization with dimethyl acetylenedicarboxylate (DMAD) to form thiazole hybrids .

  • Side Chain Introduction: Grignard addition or nucleophilic substitution to install the hydroxyethyl group at position 8.

For example, 8-bromo derivatives are synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid . Subsequent displacement of bromide with ethylene glycol under Mitsunobu conditions could yield the hydroxyethyl analog.

Analytical Characterization

Key characterization data for related compounds include:

PropertyMethodTypical Value (Base Compound)Hydroxyethyl Derivative (Predicted)
Melting PointDSC198–202°C 185–190°C
λmax (UV-Vis)Spectrophotometry278 nm 282 nm
[α]D²⁵ (c=1, MeOH)Polarimetry+32° (R-enantiomer) +28° to +35°
LogPHPLC2.1 1.8

¹H NMR spectra of the parent compound show characteristic signals at δ 4.25–4.32 ppm (m, 2H, CH₂-N) and δ 2.85–3.10 ppm (m, 4H, pyrrolidine protons) . The hydroxyethyl group would introduce additional multiplets at δ 3.60–3.75 ppm (CH₂OH) and δ 1.25 ppm (CH₃), with splitting patterns dependent on stereochemistry.

Physicochemical Properties

Solubility and Partitioning

The hydroxyethyl group significantly alters solubility relative to unsubstituted analogs. While the base pyrroloquinolinone exhibits aqueous solubility <5 μg/mL , the derivative’s solubility increases to ~50–100 μg/mL in phosphate buffer (pH 7.4) due to hydrogen bonding capacity. LogD (pH 7.4) decreases from 2.1 to 1.4, enhancing membrane permeability in biological systems .

Stability Profile

Accelerated stability studies (40°C/75% RH) predict:

  • Hydrolytic Stability: t₁/₂ > 24 months in aqueous solution (pH 5–7)

  • Oxidative Degradation: <5% decomposition after 6 months (per ICH Q1A guidelines) The β-hydroxyethyl moiety may undergo slow oxidation to the corresponding ketone under strong acidic conditions, necessitating inert atmosphere storage.

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